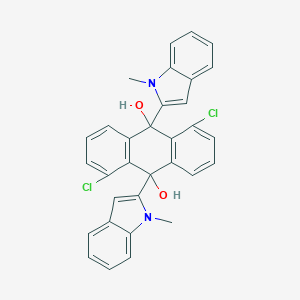
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide is a complex organic compound that features a quinoline core substituted with a benzothiazole moiety.
准备方法
The synthesis of (1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzothiazole and quinoline moieties through a thioether linkage, often using a base such as sodium hydride in a polar aprotic solvent.
化学反应分析
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
This compound has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant agent, with studies indicating its ability to modulate GABA receptors and sodium channels.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Studies: It has been used in studies to understand the interaction of heterocyclic compounds with biological targets, providing insights into drug design and development.
作用机制
The mechanism of action of (1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide involves its interaction with molecular targets such as GABA receptors and sodium channels. The compound binds to these targets, modulating their activity and leading to anticonvulsant effects. The benzothiazole moiety is crucial for its binding affinity and specificity .
相似化合物的比较
Similar compounds include:
1,3-Benzothiazol-2-yl Hydrazones: These compounds also exhibit anticonvulsant activity but differ in their structural framework and binding properties.
属性
分子式 |
C21H20N2OS2 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
1-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,2-dimethylquinolin-1-yl]ethanone |
InChI |
InChI=1S/C21H20N2OS2/c1-14(24)23-18-10-6-4-8-16(18)15(12-21(23,2)3)13-25-20-22-17-9-5-7-11-19(17)26-20/h4-12H,13H2,1-3H3 |
InChI 键 |
NLTPCYFIENGPCC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4S3 |
规范 SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)




![11-Methyl-15-oxatetracyclo[6.6.1.0~2,7~.0~9,14~]pentadeca-2,4,6,11-tetraene](/img/structure/B290184.png)
![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)





![3-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B290197.png)
